Pyrrolidine-1-carboxamidine hydrochloride
Description
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJBYRHIUKYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49755-46-6 | |
| Record name | pyrrolidine-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Pyrrolidine-1-carboxamidine Core Structures
The construction of the pyrrolidine-1-carboxamidine core is a key step in the synthesis of various biologically active compounds. Researchers have developed several reliable pathways to achieve this, ranging from the manipulation of readily available amino acids to the use of highly reactive guanylation reagents and multi-step organic syntheses.
A notable strategy for synthesizing the 2-aminopyrrolidine-1-carboxamidine unit involves the oxidative decarboxylation of amino acid precursors, specifically L-proline and L-arginine derivatives. researchgate.netnih.gov This method leverages the inherent chirality and structural features of these amino acids to construct the desired pyrrolidine (B122466) core.
The process typically employs a pair of oxidizing reagents, such as silver(I)/peroxydisulfate (Ag(I)/S₂O₈²⁻), to initiate the decarboxylation. nih.gov In the case of L-proline derivatives, the reaction proceeds through an intermolecular trapping of an iminium intermediate by a nitrogen-containing nucleophile. nih.gov This approach has a broader scope for creating a variety of 2-aminopyrrolidine-1-carboxamidine derivatives. nih.gov
For L-arginine derivatives, the oxidative decarboxylation leads to an intramolecular cyclization, where the guanidine (B92328) group already present in the arginine side chain acts as the internal nucleophile. nih.gov This intramolecular pathway often results in higher yields compared to the intermolecular approach with proline. nih.gov A proposed mechanism for the oxidative decarboxylation of Nα-acyl-L-arginine derivatives suggests the formation of a pyrrolinium salt in situ, which then undergoes a Biginelli-like reaction to form the bicyclic system. nih.gov
Table 1: Comparison of Oxidative Decarboxylation Approaches
| Precursor | Trapping Mechanism | Scope | Yield |
|---|---|---|---|
| L-Proline Derivatives | Intermolecular | Broader | Generally Lower |
| L-Arginine Derivatives | Intramolecular | More Specific | Generally Higher |
This synthetic route has proven valuable in the total synthesis of natural products, such as the racemic form of cernumidine, a natural alkaloid. nih.gov
1H-Pyrazole-1-carboxamidine hydrochloride has emerged as a highly effective and versatile reagent for the guanylation of amines, a critical step in the synthesis of various guanidine-containing compounds, including those with a pyrrolidine core. ntnu.noresearchgate.netacs.orgsemanticscholar.org This reagent is favored for its stability, reactivity, and favorable solubility characteristics. researchgate.netacs.org It can be prepared in excellent yield from readily available starting materials. researchgate.net
The general reaction involves the electrophilic attack of the amine on the carboxamidine carbon of the pyrazole (B372694) reagent, leading to the formation of the guanidinium (B1211019) salt and 1H-pyrazole as a byproduct. ntnu.no
1H-Pyrazole-1-carboxamidine hydrochloride is particularly effective for the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions. researchgate.net The reaction conditions can be optimized to achieve rapid and complete conversion, often within a few hours at reflux in a solvent like acetonitrile. ntnu.no In many cases, the addition of a base is not necessary to drive the reaction to completion, which simplifies the work-up procedure. ntnu.no For many aliphatic amines, this method requires minimal purification, often avoiding the need for chromatography. ntnu.no
Table 2: Reaction Conditions for Guanylation of Primary Aliphatic Amines
| Amine Type | Reagent | Solvent | Conditions | Work-up |
|---|---|---|---|---|
| Primary Aliphatic | 1H-Pyrazole-1-carboxamidine hydrochloride | Acetonitrile | Reflux, 2-3 hours | Cooling, precipitation, washing |
This guanylation reagent has found significant application in peptide synthesis. semanticscholar.orgsigmaaldrich.comsigmaaldrich.comnih.gov It provides an efficient method for converting the side-chain amino group of ornithine residues into arginine residues, a transformation that is crucial for synthesizing arginine-containing peptides. nih.gov This approach circumvents potential issues associated with using protected arginine derivatives directly in peptide synthesis. ntnu.no The reaction is chemically specific for the sterically unhindered δ-amino group of ornithine. nih.gov
The guanylation of pyrrolidine-based substrates using 1H-Pyrazole-1-carboxamidine hydrochloride is a direct method to introduce the carboxamidine functionality onto the pyrrolidine ring. This reaction is fundamental in synthesizing pyrrolidine-1-carboxamidine hydrochloride and its derivatives. The nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic carbon of the guanylating agent.
Beyond the specific methods mentioned above, the synthesis of this compound can also be achieved through multi-step organic synthesis strategies. These routes may involve the construction of the pyrrolidine ring from acyclic precursors followed by the introduction of the carboxamidine group, or the modification of a pre-existing pyrrolidine scaffold. mdpi.comorganic-chemistry.org
For instance, a synthetic sequence could begin with the formation of a substituted pyrrolidine through methods like the cyclization of amino alcohols or the reaction of primary amines with alkyl dihalides. organic-chemistry.org Subsequent steps would then focus on the installation of the carboxamidine moiety. These multi-step approaches offer flexibility in introducing various substituents on the pyrrolidine ring, allowing for the creation of a diverse library of pyrrolidine-1-carboxamidine analogs. The choice of a particular multi-step strategy depends on the desired substitution pattern and the availability of starting materials.
Guanylation Reactions Utilizing 1H-Pyrazole-1-carboxamidine Hydrochloride as a Key Reagent
Novel Synthetic Approaches and Route Optimization
The quest for more efficient and precise methods to synthesize this compound and its derivatives has led to significant innovations in synthetic chemistry. These efforts are primarily focused on achieving stereoselectivity and improving reaction yields and purity.
Development of Stereoselective Synthetic Methods
The stereochemistry of the pyrrolidine ring is a critical determinant of a molecule's biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance. A common and effective strategy involves the use of chiral precursors, such as the non-essential amino acid L-proline, which possesses a single chiral center and serves as a versatile building block for chiral compounds. nih.gov The inherent chirality of proline and its derivatives, like 4-hydroxyproline, allows for the introduction of a pre-defined stereocenter into the target molecule, ensuring the production of optically pure compounds. mdpi.comresearchgate.net
Another powerful technique for establishing stereocenters on the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of an azomethine ylide with an alkene, where the stereoselectivity at positions 2 and 5 is influenced by the geometry of the ylide, and the stereochemistry at positions 3 and 4 is determined by the substituents on the alkene. nih.gov This approach allows for the controlled synthesis of various stereoisomers.
Furthermore, palladium-catalyzed enantioselective synthesis has emerged as a valuable tool for constructing complex pyrrolidine derivatives. nih.gov These methods often involve an intramolecular nucleopalladation of a tethered amine to form the pyrrolidine ring, followed by the addition of a second nucleophile, resulting in products with high enantio- and diastereoselectivity. nih.gov Organocatalytic cascade reactions, such as those employing bifunctional squaramide catalysts, also provide access to highly functionalized chiral pyrrolidines with excellent enantioselectivities. researchgate.net
| Stereoselective Method | Key Features | Example Starting Materials | Reference |
| Chiral Precursors | Utilizes naturally chiral molecules to introduce stereocenters. | L-proline, 4-hydroxyproline | nih.govmdpi.comresearchgate.net |
| 1,3-Dipolar Cycloaddition | Forms the pyrrolidine ring with controlled stereochemistry at multiple positions. | Azomethine ylides, Alkenes | nih.gov |
| Palladium-Catalyzed Synthesis | Enables the enantioselective formation of complex pyrrolidine structures. | Tethered amines, Alkenes | nih.gov |
| Organocatalytic Cascade Reactions | Provides highly functionalized chiral pyrrolidines with high enantioselectivity. | Nitroalkenes, Tosylaminomethyl enones | researchgate.net |
Improvement of Reaction Conditions for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is particularly important for the scalability of a synthetic route. Researchers have explored various parameters to enhance the efficiency of pyrrolidine synthesis. For instance, in a one-pot synthesis of piperidines and pyrrolidines from halogenated amides, the choice of base and reaction temperature was found to be critical. nih.gov The use of 2-fluoropyridine as a base at -78 °C, followed by reduction with sodium borohydride, provided good yields. nih.gov
Solvent selection also plays a significant role. In a sequential nitro-Michael addition and reductive cyclization cascade reaction for the synthesis of spirooxindoles containing a pyrrolidine ring, the use of a polar alcoholic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in the second step was found to be optimal, delivering the desired product in high yield. researchgate.net
| Parameter Optimized | Modification | Impact | Reference |
| Reaction Temperature and Base | Use of 2-fluoropyridine at -78 °C | Improved yields in one-pot synthesis | nih.gov |
| Solvent | Use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Enhanced yield in reductive cyclization | researchgate.net |
| Synthetic Route | Shortened the synthesis by three steps | Over 10-fold increase in overall yield | nih.gov |
Derivatization Strategies for Pyrrolidine-1-carboxamidine Analogs
The versatility of the pyrrolidine-1-carboxamidine scaffold allows for extensive derivatization to explore structure-activity relationships and develop new compounds with tailored properties. These strategies involve modifications to both the pyrrolidine ring and the carboxamidine moiety.
Functionalization of the Pyrrolidine Ring
The pyrrolidine ring offers multiple positions for functionalization, enabling the introduction of a wide range of substituents. The nitrogen atom of the pyrrolidine is a primary site for substitution, and a significant percentage of FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov Substituents at the C-2 position of the pyrrolidine can influence its basicity, while substituents at C-4 can affect the puckering of the ring. nih.gov
Functionalization can be achieved through various synthetic methods. For example, α-alkoxy-β-iodopyrrolidines can be formed by the electrophilic addition of iodine to an N-substituted 2-pyrroline in the presence of an alcohol. researchgate.net These intermediates can then be used in radical cyclization reactions to create bicyclic structures. researchgate.net The introduction of amino functionality at the β-position has also been accomplished through iodoamination of the enamine double bond. researchgate.net
Modifications of the Carboxamidine Moiety
The carboxamidine group is a key functional moiety that can be modified to alter the compound's properties. One common modification is the synthesis of N-substituted carboxamides. For instance, a series of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives were synthesized by reacting pyrrolidine-2-carbonyl chloride with various substituted anilines.
The guanidine group, which is structurally related to the carboxamidine moiety, is also a target for modification. A new guanidinylation procedure has been developed for the preparation of cyclic guanidine compounds. scholaris.ca Furthermore, the synthesis of guanidines from amines via nitroguanidines has been optimized using 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine as a guanidinylating reagent, offering a practical route to a range of guanidine derivatives. organic-chemistry.org
Introduction of Heteroaromatic and Aliphatic Substituents
A wide variety of substituents can be introduced onto the pyrrolidine-1-carboxamidine scaffold to create a diverse library of analogs. The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives demonstrates the introduction of various substituted aromatic groups.
The introduction of heteroaromatic substituents is also a common strategy. For example, a series of sulfonamide pyrrolidine carboxamide derivatives were synthesized with various substituted anilino moieties, including those with chloro, fluoro, methoxy, and isopropyl groups on the phenyl ring. nih.gov In another study, N-(2,5-dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide was identified as a potent inhibitor, highlighting the importance of specific substitution patterns on the aromatic ring. nih.govacs.org The synthesis of these analogs was achieved by coupling sulfonamide carboxylates with various amines. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Pyrrolidine-1-carboxamidine hydrochloride. Both ¹H (proton) and ¹³C (carbon-13) NMR analyses provide detailed information about the chemical environment, connectivity, and number of unique hydrogen and carbon atoms within the molecule.
Recent research has provided detailed NMR data for this compound, recorded in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent. acs.orgnih.govlodz.pl In the ¹H NMR spectrum, the protons on the pyrrolidine (B122466) ring appear as two distinct signals. acs.orgnih.govlodz.pl The four protons on the carbons adjacent to the nitrogen (positions 2 and 5) resonate as a triplet at 3.31 ppm. acs.orgnih.govlodz.pl The four protons on the other two carbons of the ring (positions 3 and 4) appear as a pentet at 1.89 ppm. acs.org A broad singlet observed at 7.37 ppm corresponds to the four protons of the carboxamidinium group (-C(=NH₂)NH₂), confirming its presence. acs.orgnih.govlodz.pl
The ¹³C{¹H} NMR spectrum, which is proton-decoupled, shows three distinct signals, corresponding to the three unique carbon environments in the molecule. acs.org The carbon atom of the carboxamidine group is observed at 157.0 ppm. acs.org The two equivalent carbons of the pyrrolidine ring adjacent to the point of substitution (C2, C5) appear at 46.6 ppm, while the other two equivalent ring carbons (C3, C4) resonate at 24.8 ppm. acs.org This data is fully consistent with the proposed molecular structure.
Table 1: ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.37 | Broad Singlet | 4H | -C(NH₂ )(NH₂ ) |
| 3.31 | Triplet | 4H | Pyrrolidine C2-H , C5-H |
Table 2: ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 157.0 | -C (=NH₂)NH₂ |
| 46.6 | Pyrrolidine C 2, C 5 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. acs.orgnih.govlodz.pl This technique, often utilizing electrospray ionization (ESI), can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula.
For this compound, the molecular formula is C₅H₁₂ClN₃. biosynth.com The cationic portion, Pyrrolidine-1-carboxamidinium (C₅H₁₂N₃⁺), has a calculated monoisotopic mass of 114.1031 Da. HRMS analysis would be expected to yield an experimental m/z value that matches this theoretical mass with very high precision, typically with an error of less than 5 ppm. This level of accuracy effectively rules out other possible elemental combinations and confirms the molecular formula of the cation, thereby verifying the compound's identity.
X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis
While X-ray crystallography has been used to characterize more complex derivatives, a specific crystal structure for this compound has not been reported in the reviewed literature. acs.orgresearchgate.net If such a study were performed, it would be expected to confirm the planarity of the guanidinium (B1211019) group and detail the puckering conformation of the five-membered pyrrolidine ring. Furthermore, it would elucidate the hydrogen-bonding network between the carboxamidinium protons and the chloride counter-ion, which is crucial for stabilizing the crystal structure.
Other Spectroscopic Methods (e.g., FT-IR, UV-Vis) in Characterization
Other spectroscopic methods, such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide additional valuable information for the characterization of this compound.
FT-IR Spectroscopy: This technique is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands. Strong, broad absorptions in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the amine and imine groups in the protonated guanidinium moiety. C-H stretching vibrations from the methylene (B1212753) groups of the pyrrolidine ring would appear around 2850-2960 cm⁻¹. A strong absorption band between 1650-1690 cm⁻¹ would be characteristic of the C=N stretching of the guanidinium group.
UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light by a compound. Chromophores, or light-absorbing groups, are typically required for a substance to absorb in this region. This compound, being composed of saturated aliphatic rings and a guanidinium group, lacks a conjugated system of pi-electrons. Therefore, it is not expected to exhibit significant absorbance in the standard UV-Vis range (200-800 nm). This characteristic absence of absorption can itself be a useful piece of identifying information. While UV-Vis studies have been conducted on colored radical derivatives synthesized from this compound, the hydrochloride salt itself is not a significant chromophore. acs.orgresearchgate.net
Preclinical Mechanistic Investigations
Biochemical Pathway Modulation
The primary mechanism of action identified for derivatives of Pyrrolidine-1-carboxamidine hydrochloride involves the modulation of the sphingolipid signaling pathway. This is achieved through direct interaction with key enzymes, which in turn affects the availability of bioactive lipid mediators and their subsequent signaling cascades.
Research has identified Sphingosine (B13886) Kinases 1 and 2 (SPHK1 and SPHK2) as principal targets for this compound class. These enzymes are responsible for catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. nih.govresearchgate.net By inhibiting these kinases, this compound derivatives can effectively control the production of S1P. nih.gov
A key finding in preclinical studies is the ability to achieve isoform-selective inhibition of sphingosine kinases through structural modifications of the this compound scaffold. nih.gov For instance, the specific derivative (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride, known as SLP7111228, has demonstrated potent and selective inhibition of SPHK1 over SPHK2. nih.govfrontiersin.org This selectivity is significant, as the two kinase isoforms can have different, sometimes opposing, roles in cellular physiology and pathology. nih.gov
The insertion of a single methylene (B1212753) unit as a spacer between the oxadiazole and pyrrolidine (B122466) rings was found to be a critical structural feature that confers this selectivity, resulting in a compound with over 200-fold selectivity for SPHK1. nih.gov
Differential Inhibition of Sphingosine Kinases by SLP7111228
| Enzyme Target | Inhibition Constant (Ki) | Selectivity |
|---|---|---|
| Sphingosine Kinase 1 (SPHK1) | 48 nM | >200-fold for SPHK1 |
| Sphingosine Kinase 2 (SPHK2) | >10 µM |
By inhibiting SPHK1 and/or SPHK2, this compound directly disrupts the synthesis of S1P from sphingosine. nih.govresearchgate.net S1P is a pleiotropic signaling molecule, and its levels are tightly controlled by the balance between its synthesis by SPHKs and its degradation by S1P phosphatases and S1P lyase. mdpi.comresearchgate.net Inhibition of SPHK leads to a decrease in the intracellular and extracellular pools of S1P. nih.gov This reduction in S1P levels is a primary consequence of the compound's enzymatic inhibition and the foundation for its broader effects on cellular signaling. nih.govnih.gov The balance between S1P and its metabolic precursors, ceramide and sphingosine, is a critical determinant of cellular fate, with S1P generally promoting cell proliferation and survival. mdpi.com
The impact of this compound on signal transduction is largely an indirect consequence of its effect on S1P metabolism. S1P produced within the cell can be exported to the extracellular space, where it functions as a ligand for a family of five G-protein coupled receptors (GPCRs), designated S1P₁₋₅. nih.govnih.gov The binding of S1P to these receptors initiates a variety of downstream signaling cascades that regulate numerous cellular processes, including cell survival, proliferation, migration, and immune cell trafficking. researchgate.netnih.gov
By inhibiting SPHK and thereby reducing the production and availability of the S1P ligand, this compound effectively modulates these signaling pathways. nih.govnih.gov This reduction in ligand concentration leads to decreased activation of S1P receptors, thus altering the downstream signal transduction and ultimately the cellular response.
The mechanism of this compound is fundamentally tied to its ability to interfere with specific enzymatic reactions.
Group Transfer: The primary enzymatic reaction inhibited by this compound is a group transfer reaction. libretexts.org Sphingosine kinases catalyze the transfer of a γ-phosphate group from adenosine (B11128) triphosphate (ATP) to the primary hydroxyl group of sphingosine. By binding to the kinase, the inhibitor prevents this essential phosphorylation step. nih.govresearchgate.net
Oxidation-Reduction Reactions: While the primary inhibitory mechanism does not involve oxidation-reduction, the pyrrolidine moiety within the compound's structure can be susceptible to metabolic biotransformation. libretexts.orgnih.gov Studies on other drugs containing a pyrrolidine ring have shown that this structure can undergo oxidative metabolism, such as δ-oxidation, mediated by cytochrome P450 enzymes. nih.gov This suggests that the in vivo disposition of this compound could involve oxidation-reduction reactions, although this relates to its metabolism rather than its direct mechanism of SPHK inhibition.
Inhibition of Specific Enzymes: Sphingosine Kinases (SPHK1 and SPHK2)
Cellular Response Studies in In Vitro Models
The effects of this compound derivatives have been characterized in various in vitro cellular models. A commonly used model is the human histiocytic lymphoma myeloid cell line (U937). nih.govfrontiersin.org In these cell-based assays, the primary endpoint is often the measurement of intracellular S1P levels to confirm target engagement and cellular activity.
Studies have consistently shown that treatment of U937 cells with SPHK1-selective inhibitors like SLP7111228 leads to a significant depression of intracellular S1P levels. nih.govfrontiersin.org This provides direct evidence that the compound effectively inhibits SPHK1 within a cellular context, leading to the expected modulation of the S1P metabolic pathway. These in vitro findings corroborate the enzymatic inhibition data and confirm the compound's ability to alter cellular biochemistry. nih.gov
Summary of In Vitro Cellular Responses to this compound Derivatives
| Cell Line Model | Compound Type | Observed Cellular Effect | Reference |
|---|---|---|---|
| Human Leukemia (U937) | SPHK1-selective inhibitor (SLP7111228) | Reduction of intracellular S1P levels | nih.govfrontiersin.org |
| Cultured Cells | SPHK2-selective inhibitor (SLR080811) | Lowering of S1P levels | nih.gov |
Investigation of Cellular Viability and Proliferation
No specific studies detailing the effects of this compound on the cellular viability and proliferation of either cancerous or non-cancerous cell lines were identified. Investigations into other pyrrolidine derivatives have shown varied effects on cell proliferation. For instance, certain spiro[pyrrolidine-3,3′-oxindoles] have demonstrated the ability to inhibit the growth of human breast cancer cells. nih.gov Similarly, some pyrrolidine-2,5-dione-acetamides have been studied for their anticonvulsant properties, which can be linked to the modulation of neuronal cell activity. nih.gov Without direct experimental data, the impact of this compound on these fundamental cellular processes remains unknown.
Assessment of Cellular Migration and Invasion
There is a lack of available data from preclinical studies assessing the effect of this compound on cellular migration and invasion. These processes are critical in the context of cancer metastasis. Research on other novel pyrrolidine derivatives has sometimes included such assays to determine their potential as anti-metastatic agents. However, no such information has been published for this compound.
Effects on Inflammatory Processes
Specific investigations into the effects of this compound on inflammatory processes, such as cytokine production or the activity of inflammatory cells, have not been reported in the available literature. In contrast, another pyrrolidine-containing compound, pyrrolidine dithiocarbamate (B8719985) (PDTC), has been shown to possess therapeutic effects on acute lung injury by modulating inflammatory responses. nih.gov This highlights the potential for pyrrolidine-based molecules to influence inflammation, but direct evidence for this compound is currently absent.
Induction of Apoptosis and Autophagy Pathways
The scientific literature lacks specific studies investigating the ability of this compound to induce apoptosis (programmed cell death) or autophagy in any cell type. The induction of these pathways is a common mechanism of action for many anticancer agents. For example, certain spiro[pyrrolidine-3,3′-oxindoles] have been found to induce apoptotic cell death in breast cancer cells. nih.gov Without dedicated research, it is not possible to determine if this compound shares these or any other cytotoxic mechanisms.
Modulation of Gene Expression and Stress Response
No data is available regarding the modulation of gene expression or the cellular stress response following treatment with this compound. Understanding how a compound alters gene expression is crucial for elucidating its mechanism of action and potential therapeutic applications.
Mechanistic Insights from Target Deconvolution and Pathway Analysis
Due to the absence of primary research on the biological activity of this compound, there have been no target deconvolution or pathway analysis studies reported. Such studies are contingent on identifying a biological effect in the first place, which can then be investigated at a molecular level to identify the specific proteins or pathways with which the compound interacts. The synthesis of various pyrrolidine derivatives has been a subject of interest in medicinal chemistry, but the specific biological targets of many of these synthesized molecules, including this compound, remain to be determined. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Pharmacophoric Features for Biological Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For pyrrolidine-1-carboxamidine derivatives, the key pharmacophoric features generally consist of a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. The pyrrolidine (B122466) ring itself serves as a crucial scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with the biological target. nih.govnih.gov
The primary pharmacophoric elements are:
The Pyrrolidine Ring: This saturated heterocyclic moiety provides a three-dimensional structure that is essential for exploring the pharmacophore space. Its non-planar "envelope" conformation allows for specific spatial arrangements of substituents. nih.gov
The Carboxamidine Moiety: This basic group is a critical hydrogen bond donor and can also participate in electrostatic interactions with negatively charged residues in the target's binding site.
Substituents on the Pyrrolidine Ring: These can contribute to hydrophobic interactions, further hydrogen bonding, or steric hindrance, all of which can modulate biological activity.
Pharmacophore models for related pyrrolidine-containing inhibitors have been successfully used to identify novel and potent compounds through virtual screening. nih.govresearchgate.net These models highlight the importance of the spatial relationship between the different chemical features for effective target binding.
Impact of Pyrrolidine Ring Substitutions on Efficacy and Selectivity
Modifications to the pyrrolidine ring have a profound impact on the efficacy and selectivity of Pyrrolidine-1-carboxamidine hydrochloride analogs. The position, size, and nature of the substituents can influence the molecule's affinity for its target and its ability to discriminate between different biological targets.
Substitutions at various positions of the pyrrolidine ring have been shown to modulate activity. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov The basicity of the pyrrolidine nitrogen can also be shifted by substituents at the C-2 position, which in turn can affect target engagement. nih.gov
The introduction of substituents can also influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding. nih.gov For example, the introduction of a bulky group can favor a particular envelope conformation of the ring.
Below is a table summarizing the general impact of substitutions on the pyrrolidine ring based on findings from related compound series.
| Substitution Position | Type of Substituent | General Impact on Activity | Reference |
| C2 | Electron-withdrawing | Can decrease basicity of the ring nitrogen, potentially altering target interactions. | nih.gov |
| C3 | Phenyl, Substituted Phenyl | Can enhance potency through additional hydrophobic or polar interactions. | nih.gov |
| C4 | Halogens (e.g., Fluorine) | Can influence ring pucker and conformational preference, leading to changes in activity. | nih.gov |
| N1 (Pyrrolidine Nitrogen) | Alkyl, Aryl | Can significantly impact selectivity and potency depending on the target. | nih.gov |
Role of Carboxamidine Moiety Modifications in Target Interaction
The carboxamidine group is a key functional group in many biologically active molecules due to its ability to form strong hydrogen bonds and participate in electrostatic interactions. Modifications to this moiety in this compound analogs can drastically alter their interaction with the target protein.
Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. drughunter.com For the carboxamidine group, several bioisosteres have been explored, including:
Guanidine (B92328): This group has a similar size and basicity to carboxamidine and can also form multiple hydrogen bonds.
Triazoles, Oxadiazoles, and other heterocycles: These five-membered rings can mimic the hydrogen bonding pattern and spatial orientation of the carboxamidine group while offering improved metabolic stability and pharmacokinetic properties. drughunter.comrsc.org
The replacement of the carboxamidine moiety can lead to changes in binding affinity and selectivity. For example, in a series of CB1 cannabinoid receptor antagonists, the bioisosteric replacement of a pyrazole (B372694) carboxamide with an oxadiazole ring led to a novel class of compounds with promising biological activity. rsc.org The choice of bioisostere is critical and depends on the specific interactions required for binding to the target.
The following table illustrates some potential bioisosteric replacements for the carboxamidine moiety and their potential effects.
| Original Moiety | Bioisosteric Replacement | Potential Effects | Reference |
| Carboxamidine | Guanidine | Maintained or enhanced hydrogen bonding; similar basicity. | nih.gov |
| Carboxamidine | 5-membered Heterocycles (e.g., Oxadiazole) | Improved metabolic stability; altered electronic properties. | rsc.org |
| Carboxamidine | N-Cyanoguanidine | Can act as a bioisostere with altered basicity and hydrogen bonding capacity. | drugdesign.org |
Stereochemical Considerations in Activity and Potency
The pyrrolidine ring contains chiral centers, meaning that this compound and its derivatives can exist as different stereoisomers (enantiomers and diastereomers). nih.gov The spatial arrangement of atoms is critical for the interaction with biological targets, which are themselves chiral. Consequently, different stereoisomers of a compound can exhibit significantly different biological activities and potencies. nih.govresearchgate.net
The stereoselective synthesis of pyrrolidine derivatives is therefore a critical aspect of drug development to ensure the production of the most active and selective isomer. mdpi.comresearchgate.netnih.gov The use of chiral starting materials, such as L-proline, is a common strategy to obtain optically pure pyrrolidine-containing compounds. mdpi.com
Design Principles for Optimized Analogs
The insights gained from SAR studies provide a foundation for the rational design of optimized analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties.
Several strategies can be employed to improve the potency and selectivity of pyrrolidine-1-carboxamidine analogs:
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design molecules that fit optimally into the binding site. This allows for the rational introduction of substituents that can form specific favorable interactions with the target.
Bioisosteric Replacement: As discussed earlier, replacing key functional groups with bioisosteres can lead to improved potency and selectivity. drughunter.com For example, replacing a metabolically labile group with a more stable bioisostere can increase the compound's half-life in the body.
Conformational Restriction: Introducing conformational constraints, such as by incorporating rings or bulky groups, can lock the molecule into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to a significant increase in potency. nih.gov
The following table summarizes some design strategies and their potential outcomes.
| Design Strategy | Example | Desired Outcome |
| Introduction of specific substituents | Adding a halogen to a phenyl ring on the pyrrolidine scaffold. | Increased hydrophobic interactions and potency. |
| Bioisosteric replacement of the carboxamidine | Replacing with a tetrazole ring. | Improved metabolic stability and oral bioavailability. |
| Introduction of chiral centers | Synthesis of a specific enantiomer. | Increased potency and selectivity for the target. |
For a drug to be effective, it often needs to cross cell membranes to reach its intracellular target. The physicochemical properties of a molecule, such as its lipophilicity, size, and number of hydrogen bond donors and acceptors, play a crucial role in its ability to permeate membranes. nih.gov
Strategies to modulate the membrane permeability and cellular distribution of pyrrolidine-1-carboxamidine analogs include:
Lipophilicity Modification: The lipophilicity of a molecule can be fine-tuned by adding or removing lipophilic or hydrophilic groups. This can be guided by parameters such as the calculated logP (partition coefficient).
Hydrogen Bond Masking: The carboxamidine group contains several hydrogen bond donors, which can hinder membrane permeability. Temporarily masking these groups with pro-drug moieties that are cleaved inside the cell can be an effective strategy. nih.gov An amide-to-ester substitution is another strategy that can improve permeability. nih.govprismbiolab.com
N-Methylation: N-methylation of amide bonds in peptide-like molecules is a known strategy to improve membrane permeability by reducing the number of hydrogen bond donors. nih.gov A similar principle could be applied to the carboxamidine moiety or other amide-like linkers in more complex analogs.
By carefully considering these design principles, medicinal chemists can systematically optimize the structure of this compound to develop new therapeutic agents with superior pharmacological properties.
Computational Chemistry and Theoretical Studies
In Silico Prediction of Biological Activities (e.g., PASS)
While specific PASS (Prediction of Activity Spectra for Substances) analysis for pyrrolidine-1-carboxamidine hydrochloride is not extensively documented in publicly available literature, the principles of in silico prediction are routinely applied to compounds containing the guanidine (B92328) and pyrrolidine (B122466) moieties. These computational tools screen molecules against vast databases of known biologically active substances to predict a spectrum of potential pharmacological effects and mechanisms of action. For derivatives of pyrrolidine-1-carboxamidine, such predictions would be invaluable in identifying potential therapeutic targets and prioritizing compounds for further synthesis and experimental testing. The predictions are based on the structural formula of the compound and provide a list of potential biological activities with corresponding probabilities.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking studies have been instrumental in elucidating the potential therapeutic applications of derivatives synthesized from pyrrolidine-1-carboxamidine. For instance, various 7-arylmethyl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, which are synthesized using pyrrolidine-1-carboxamidine, have been investigated for their antitumor activity. researchgate.net Molecular modeling and docking studies of these compounds have shown that they share a common binding mode within the active site of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs. researchgate.net
These computational analyses have been crucial in understanding the structure-activity relationships of these derivatives. The estimated ligand binding energies derived from docking simulations have shown good correlation with experimentally determined biological activity data. researchgate.net This synergy between computational prediction and experimental validation underscores the power of molecular docking in guiding the design of more potent and selective inhibitors.
In a similar vein, molecular docking calculations have been performed on novel heterocyclic compounds synthesized from this compound and 3-formylchromone to evaluate their potential as anticancer agents. researchgate.net These studies help in visualizing the binding modes of the synthesized compounds with target cancer-related proteins and provide insights into the key interactions that contribute to their biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific Quantitative Structure-Activity Relationship (QSAR) models focused solely on this compound are not readily found in the literature, the principles of QSAR are widely applied to series of compounds that include this structural motif. QSAR modeling aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This is achieved by correlating variations in physicochemical properties (descriptors) of the molecules with their observed biological activities.
For example, in studies involving derivatives of pyrrolidine-1-carboxamidine, QSAR models could be developed to predict their inhibitory activity against a particular enzyme or their cytotoxic effects on cancer cell lines. These models can help in identifying the key molecular features that govern the desired biological activity and can be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.
Investigation of Reaction Mechanisms and Transition States
Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms involving pyrrolidine-1-carboxamidine and its derivatives. One notable area of study is the synthesis of 3-substituted Blatter radicals, where pyrrolidine-1-carboxamidine is used as a key reactant. nih.govresearchgate.netacs.org In these syntheses, N-arylguanidines, derived from pyrrolidine-1-carboxamidine, undergo cyclization to form benzo[e] researchgate.netnih.govacs.orgtriazines. nih.govresearchgate.netacs.org
DFT calculations have been used to analyze the spectroscopic and electrochemical properties of the resulting radicals. nih.govresearchgate.netacs.org These theoretical studies provide a deeper understanding of the electronic structure of the products and help in interpreting experimental data. For example, the observed trends in the electronic absorption spectra of these radicals are well-reproduced by computational methods. nih.gov
Furthermore, computational analysis of reaction pathways can help in understanding unexpected outcomes. For instance, in the reaction of 1-fluoro-2-nitrobenzene (B31998) with pyrrolidine-1-carboxamidine, the desired N-oxide product was formed smoothly, a result that can be rationalized through computational investigation of the reaction mechanism and the stability of intermediates and transition states. nih.govacs.org
Conformational Analysis and Tautomerism Studies
The conformational landscape and potential tautomeric forms of pyrrolidine-1-carboxamidine are important for understanding its reactivity and interactions with biological targets. While detailed conformational analysis and tautomerism studies specifically for the hydrochloride salt are not extensively reported, computational methods are well-suited for such investigations.
For the free base, pyrrolidine-1-carboxamidine, quantum chemical calculations can be used to determine the relative energies of different conformers arising from rotation around single bonds. The guanidine group can exist in different tautomeric forms, and computational studies can predict the most stable tautomer in the gas phase and in different solvents. Understanding the preferred conformation and tautomeric state is crucial, as it dictates the molecule's shape, electrostatic potential, and its ability to form hydrogen bonds, all of which are critical for its biological activity and reactivity. For instance, a DFT analysis was performed on related diradical derivatives to understand their conformational minima and energy gaps. lodz.pl
Applications in Organic Synthesis and Medicinal Chemistry Research
Utility as Precursors for Complex Chemical Entities
The pyrrolidine (B122466) nucleus is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved drugs, highlighting its significance as a foundational structure in pharmaceutical sciences. biosynth.com Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule. This makes derivatives of pyrrolidine, including the carboxamidine hydrochloride salt, valuable starting materials for the synthesis of more intricate chemical structures.
A notable application of pyrrolidine-based structures is in the total synthesis of natural products. For instance, a novel synthetic approach has been developed for the (2-aminopyrrolidin-1-yl)carboxamidine core found in the alkaloid Cernumidine. nih.gov This natural product features an unusual and unstable aminal-guanidine core. nih.gov The synthesis of Cernumidine and its analogs has been explored for potential anti-inflammatory activity, demonstrating the utility of this scaffold in accessing complex and biologically relevant molecules. nih.gov The key challenge in the synthesis is the instability of the aminal core intermediate, which requires carefully controlled experimental conditions. nih.gov
The pyrrolidine ring is a highly sought-after scaffold in drug design. biosynth.com Its derivatives are widely used as ligands, organocatalysts, and chiral controllers in asymmetric synthesis. biosynth.comnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring allows for the creation of up to 16 different stereoisomers, providing a rich platform for developing drug candidates with highly specific biological profiles. biosynth.com Pyrrolidine-containing drugs are used to treat a wide range of human diseases, including those affecting the central nervous system, as well as for anticancer, antidiabetic, and anti-inflammatory applications. biosynth.com The synthesis of these drugs often begins with readily available chiral precursors like L-proline or 4-hydroxyproline, which serve as foundational building blocks. biosynth.com
Interactive Table: Pyrrolidine Scaffolds in Drug Development
| Therapeutic Area | Example Drug Class / Target | Role of Pyrrolidine Scaffold |
| Infectious Disease | Antiviral (HIV) | Forms core of CCR5 receptor antagonists nih.gov |
| Infectious Disease | Antituberculosis | Serves as scaffold for InhA enzyme inhibitors google.comnih.gov |
| Oncology | Anticancer Agents | Provides a versatile base for designing novel chemotherapeutics biosynth.comnih.gov |
| CNS Disorders | Anticonvulsants | Forms the core of pyrrolidine-2,5-dione derivatives with anticonvulsant properties biosynth.com |
| Metabolic Disease | Antidiabetics | Used in the development of aza-sugars that mimic carbohydrate transition states biosynth.com |
Development of Enzyme Inhibitors
Pyrrolidine carboxamides have been identified as a novel and potent class of enzyme inhibitors. Through high-throughput screening, these compounds were discovered to be effective inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, which is a key enzyme in the mycobacterial fatty acid elongation cycle. google.comnih.gov This makes InhA a validated target for antituberculosis drugs. nih.gov Subsequent optimization of a lead compound from this class resulted in a 160-fold improvement in potency. nih.gov Structural studies using crystallography have elucidated the binding mode of these inhibitors within the InhA active site, providing a basis for further rational drug design. nih.gov
Exploration of Antimicrobial and Antiviral Agents
The pyrrolidine scaffold is a recurring motif in the development of antimicrobial and antiviral therapeutics.
Antimicrobial Agents: The aforementioned pyrrolidine carboxamides that inhibit the InhA enzyme are a prime example of their application as antimicrobial agents, specifically targeting the bacterium responsible for tuberculosis. google.comnih.gov Other pyrrolidine derivatives are also known for their broad pharmacological activities, including antimicrobial effects. google.com
Antiviral Agents: In the realm of antiviral research, substituted pyrrolidine derivatives have been developed as potent CCR5 receptor antagonists, which show enhanced antiviral activity against HIV-1. nih.gov The pyrrolidine core is also present in compounds investigated as antagonists for the human neurokinin-1 (hNK1) receptor, a target with implications in various physiological processes that can be modulated in antiviral strategies. nih.gov
Interactive Table: Research Findings on Pyrrolidine-based Agents
| Agent Class | Target | Disease/Organism | Key Finding |
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Mycobacterium tuberculosis | Potent inhibition of a key enzyme in the fatty acid synthesis pathway google.comnih.gov |
| 1,3,4-Trisubstituted Pyrrolidines | CCR5 Receptor | Human Immunodeficiency Virus (HIV) | Enhanced antiviral activity through selective receptor antagonism nih.gov |
| (2-aminopyrrolidin-1-yl)carboxamidine Analogs | Inflammatory Pathways | General Inflammation | Preliminary results indicate potential as novel anti-inflammatory alternatives nih.gov |
Probing Biological Systems and Cellular Processes
While Pyrrolidine-1-carboxamidine hydrochloride itself is primarily a synthetic building block, the foundational pyrrolidine structure is integral to molecules designed to probe and interact with biological systems. For instance, a specific fluorescent probe has been developed for the detection of pyrrolidine (PyD) in solution, in its gaseous state, and within biological organisms like zebrafish. nih.gov This allows for the imaging and tracing of pyrrolidine in complex biological environments. nih.gov Furthermore, collections of complex pyrrolidine-based small molecules have been used in untargeted, phenotypic screening approaches. By recording changes in cell and organelle morphology—a technique known as "cell painting"—researchers can generate multidimensional biological fingerprints to assess the bioactivity of these compounds broadly. nih.gov The amino acid proline, which contains a pyrrolidine ring, also acts as a signaling molecule that can be involved in detecting the energy state of cells and participating in redox reactions. creative-peptides.com
Applications in Peptidomimetics and Bioconjugation
The structural similarity of the pyrrolidine ring to the amino acid proline makes it a cornerstone in the field of peptidomimetics. Proline's unique cyclic structure restricts the conformational flexibility of the peptide backbone, making it a stabilizer of secondary structures like β-turns. nih.gov By creating proline analogues and incorporating them into peptides, chemists can fine-tune biological activity and stability. nih.gov
The carboxamidine functional group is an analogue of the guanidinium (B1211019) group found in the amino acid arginine. The guanidinium group is a crucial pharmacophoric element due to its strong basicity and ability to form stable hydrogen bonds and other molecular interactions. nih.gov The process of "guanidinylation"—adding a guanidine (B92328) or analogous group to a molecule—is a common strategy in peptide modification to create more stable and bioactive analogs. nih.govnih.gov Therefore, a molecule like this compound combines the proline-like conformational constraints of the pyrrolidine ring with the arginine-like functional properties of the carboxamidine group, making it a valuable concept for designing peptidomimetics. Additionally, related compounds like Pyrrolidine-1-carboxamide are used in bioconjugation, for example, in custom antibody labeling. biosynth.com
Future Research Directions and Challenges
Advancements in Stereocontrolled Synthesis
The biological activity of chiral molecules is often dictated by their stereochemistry. For pyrrolidine-containing compounds, the spatial orientation of substituents on the five-membered ring can lead to vastly different interactions with biological targets. nih.gov Therefore, a primary challenge and a direction for future research is the development of advanced stereocontrolled synthetic methods applicable to Pyrrolidine-1-carboxamidine hydrochloride.
Current stereoselective synthesis of pyrrolidine (B122466) derivatives generally falls into two categories: functionalization of a pre-existing, optically pure pyrrolidine ring (often derived from proline or 4-hydroxyproline) or the stereoselective cyclization of acyclic precursors. google.commdpi.comnih.govresearchgate.net Future advancements will likely focus on improving the efficiency, atom economy, and versatility of these approaches. researchgate.net
Key research avenues include:
Asymmetric Catalysis: Developing novel chiral catalysts for reactions such as 1,3-dipolar cycloadditions or intramolecular aminations to construct the pyrrolidine ring with high enantiomeric excess. tandfonline.comwhiterose.ac.uk
Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and efficient synthesis, particularly for multi-step sequences.
Novel Cyclization Strategies: Exploring new methods for ring formation from acyclic compounds, which offer greater flexibility in introducing substituents. mdpi.comnih.gov
Table 1: Comparison of Stereoselective Synthetic Approaches for Pyrrolidine Rings
| Approach | Starting Material | Key Features | Common Methods |
|---|---|---|---|
| Chiral Pool Synthesis | Proline, 4-Hydroxyproline | Utilizes readily available, optically pure starting materials. google.com | Reduction, Condensation, Functionalization of the ring. mdpi.com |
| Asymmetric Cyclization | Acyclic Precursors | Offers high flexibility for diverse substitution patterns. google.com | Catalytic intramolecular amination, [3+2] Cycloaddition. tandfonline.com |
| Rearrangement Reactions | Azetidinone-tethered ylides | Provides access to complex, polyfunctionalized systems. | HCl-promoted rearrangement of 1,3-dipolar cycloadducts. researchgate.net |
Elucidation of Undefined Mechanistic Pathways
Understanding how a molecule exerts its effects, both in chemical reactions and biological systems, is fundamental to its development. For this compound, future research must focus on elucidating undefined mechanistic pathways. This involves two main areas: the reaction mechanisms for its synthesis and derivatization, and its mechanism of action at a molecular level.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms. nih.govresearchgate.net Such studies can predict transition states, reaction intermediates, and energy barriers, providing insights that are difficult to obtain experimentally. For instance, computational studies on guanidine-catalyzed reactions have detailed hydrogen-transfer steps and identified the origins of enantioselectivity. nih.gov Applying these methods to the synthesis of Pyrrolidine-1-carboxamidine analogs could guide reaction optimization and catalyst design.
On the biological side, the guanidinium (B1211019) group is known to interact with negatively charged pockets in proteins, often forming salt bridges with aspartate or glutamate (B1630785) residues or cation-π interactions. nih.gov A crucial research direction will be to identify the specific binding modes of this compound with its potential biological targets.
Discovery of Novel Biological Targets
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs targeting a wide array of biological systems. nih.govdtic.mil Derivatives have shown activity as inhibitors of enzymes like 11β-HSD1, InhA (implicated in tuberculosis), and various cholinesterases. researchgate.netnih.govnih.gov The guanidine (B92328) moiety is also a key feature in ligands for various receptors, including muscarinic and histamine (B1213489) receptors. nih.gov
A significant area for future research is the systematic screening of this compound and its analogs against diverse panels of biological targets to uncover novel therapeutic applications. Given the structural precedents, promising areas for investigation include:
Enzyme Inhibition: Targeting enzymes involved in metabolic diseases, cancer, or infectious diseases. nih.govdtic.mil Polyhydroxylated pyrrolidines, for example, are known inhibitors of enzymes like α-glucosidase. dtic.mil
Receptor Modulation: Investigating activity at G-protein coupled receptors (GPCRs) or ion channels, where the guanidinium group can play a critical role in ligand binding.
Antimicrobial Activity: Exploring potential as an antibacterial or antifungal agent, building on the success of other pyrrolidine-based inhibitors against pathogens like Mycobacterium tuberculosis. nih.gov
Development of Highly Selective and Potent Analogs
Once a biological target is identified, the next challenge is to optimize the lead compound to create analogs with high potency and selectivity. This process relies heavily on understanding the Structure-Activity Relationship (SAR)—how modifications to the molecule's structure affect its biological activity. nih.gov
For this compound, future research would involve the systematic synthesis and testing of a library of analogs. Key modifications could include:
Substitution on the Pyrrolidine Ring: Introducing various functional groups at different positions of the pyrrolidine ring to probe interactions with the target binding site. The stereochemistry of these substituents will be critical. nih.gov
Modification of the Carboxamidine Group: Altering the substitution pattern of the guanidine moiety to modulate its basicity (pKa) and hydrogen-bonding capacity.
Scaffold Hopping: Replacing the pyrrolidine ring with other cyclic amines or the carboxamidine group with other basic functionalities to improve properties like potency, selectivity, or pharmacokinetic profiles.
This iterative process of design, synthesis, and testing is essential for transforming a preliminary hit into a viable drug candidate. nih.govalbany.edu
Integration of Advanced Analytical Techniques in Research
Progress in all the aforementioned research areas is critically dependent on the application of advanced analytical techniques for structural elucidation, purity assessment, and mechanistic studies. walshmedicalmedia.com The unambiguous characterization of novel pyrrolidine derivatives, including their stereochemistry, is paramount. jst-ud.vn
Future research on this compound and its analogs will require a suite of modern analytical methods:
Advanced NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) are essential for confirming the connectivity and structure of complex molecules. ipb.ptnumberanalytics.comresearchgate.net Theoretical NMR calculations can further aid in assigning spectra and determining the conformations of flexible molecules like the pyrrolidine ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming molecular formulas. jst-ud.vn Tandem MS (MS/MS) techniques are invaluable for structural elucidation by analyzing fragmentation patterns and for studying reaction mechanisms. google.comdtic.milnih.gov
X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure and absolute stereochemistry, which is vital for understanding SAR and binding interactions with protein targets. walshmedicalmedia.com
The integration of these techniques provides the detailed molecular-level information necessary to drive the rational design and development of new chemical entities based on the Pyrrolidine-1-carboxamidine scaffold. walshmedicalmedia.com
Table 2: Key Analytical Techniques and Their Roles
| Technique | Application in Pyrrolidine Research | Key Information Provided |
|---|---|---|
| 2D NMR Spectroscopy | Structural confirmation of synthetic products. ipb.ptnumberanalytics.com | Atom connectivity, relative stereochemistry, molecular conformation. researchgate.netresearchgate.net |
| High-Resolution MS | Molecular formula determination. jst-ud.vn | Precise mass-to-charge ratio, elemental composition. |
| Tandem MS (MS/MS) | Structural analysis and impurity identification. nih.gov | Fragmentation patterns, structural isomer differentiation. |
| X-ray Crystallography | Absolute structure and stereochemistry determination. walshmedicalmedia.com | 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. |
| Computational Chemistry | Elucidation of reaction and biological mechanisms. nih.gov | Transition state energies, binding affinities, electronic properties. |
Q & A
Basic Research Questions
Q. How can HPLC methods be optimized to determine the purity of Pyrrolidine-1-carboxamidine hydrochloride?
- Methodological Answer : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. Prepare a standard solution at 1 mg/mL in water and compare retention times and peak areas. Validate the method by assessing linearity (R² ≥ 0.999), precision (%RSD < 2%), and recovery (98–102%) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose via authorized waste handlers.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .
Q. How can researchers identify and quantify impurities in this compound?
- Methodological Answer :
- Step 1 : Perform LC-MS/MS analysis using a QTOF mass spectrometer in positive ion mode to detect impurities.
- Step 2 : Compare fragmentation patterns with reference standards or databases.
- Step 3 : Quantify impurities via external calibration curves, ensuring detection limits ≤ 0.1% .
Advanced Research Questions
Q. How can thermal degradation pathways of this compound be investigated under varying humidity and temperature conditions?
- Methodological Answer :
- Experimental Design :
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess mass loss and phase transitions.
Store samples at 40°C/75% RH (accelerated conditions) and 25°C/60% RH (controlled conditions) for 12 weeks.
Analyze degradation products via HPLC-UV and NMR spectroscopy.
- Data Analysis : Apply the Arrhenius equation to model degradation kinetics and predict shelf-life .
Q. How can contradictory stability data from different analytical methods (e.g., HPLC vs. NMR) be resolved?
- Methodological Answer :
- Validation : Cross-validate methods using a common reference standard. Assess precision, accuracy, and specificity.
- Root-Cause Analysis : Investigate potential matrix effects (e.g., solvent interactions in HPLC) or signal suppression in NMR due to paramagnetic impurities.
- Collaboration : Replicate experiments with independent labs to confirm findings .
Q. What frameworks (e.g., PICO, FINER) are suitable for structuring research questions on the pharmacological activity of this compound?
- Methodological Answer :
- PICO Framework :
- Population : In vitro cell lines (e.g., HEK293).
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Untreated controls or reference inhibitors.
- Outcome : IC50 values for target enzyme inhibition.
- FINER Criteria : Ensure feasibility (lab resources), novelty (unexplored mechanisms), and relevance (therapeutic potential for diseases like fibrosis) .
Q. How can researchers design reproducible experiments to study the compound’s interaction with biological membranes?
- Methodological Answer :
- Model Systems : Use liposome-based membrane models with varying lipid compositions (e.g., DOPC:DPPC 7:3).
- Techniques :
- Surface plasmon resonance (SPR) to measure binding kinetics.
- Fluorescence anisotropy to assess membrane fluidity changes.
- Documentation : Publish detailed protocols on buffer conditions (pH, ionic strength) and instrument calibration steps .
Data Contradiction and Validation
Q. What statistical approaches are recommended for reconciling variability in assay results across multiple batches?
- Methodological Answer :
- ANOVA : Compare inter-batch variability using one-way ANOVA (α = 0.05).
- Control Charts : Track assay precision with Levey-Jennings charts to identify outliers.
- SOPs : Standardize sample preparation (e.g., sonication time, centrifugation speed) to minimize operator-dependent errors .
Synthesis and Characterization
Q. What spectroscopic techniques are critical for confirming the structural integrity of synthesized this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
